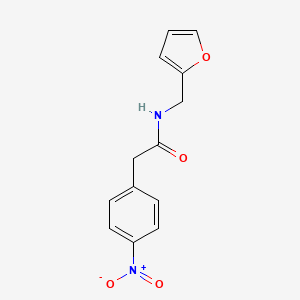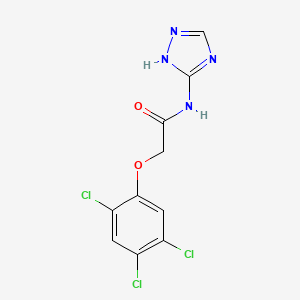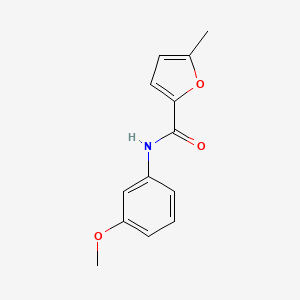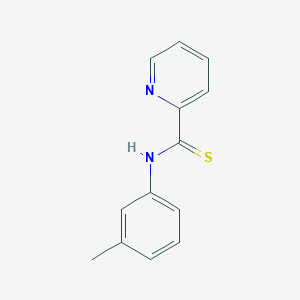
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FNA belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied for its ability to modulate the immune system and reduce oxidative stress.
Mécanisme D'action
The exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide exerts its biological effects through the modulation of various signaling pathways. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of NF-κB. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to modulate the immune system and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide also has some limitations. It is a nitroaromatic compound, which can be toxic and carcinogenic. Therefore, precautions must be taken when handling N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the lab. In addition, the exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. One area of research could be the development of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide derivatives with improved biological activities and reduced toxicity. Another area of research could be the investigation of the potential use of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, the mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide could be further elucidated through the use of advanced biochemical and molecular biology techniques.
Méthodes De Synthèse
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride and pyridine to yield N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. The purity of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be improved through recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBYRHFUKSQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)




![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)